Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl, also known as diosgenin 3-O-beta-D-glucopyranoside, is a naturally occurring steroidal saponin. It is commonly found in various plant species, particularly in the Dioscoreaceae family. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl typically involves the glycosylation of diosgenin. Diosgenin is first extracted from plant sources such as Dioscorea species. The glycosylation process involves the reaction of diosgenin with a suitable glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver triflate. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of diosgenin from plant sources is optimized for higher yields, and the glycosylation reaction is scaled up using industrial reactors. The purification of the final product is achieved through techniques like column chromatography and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucopyranoside moiety can be substituted with other sugar units or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosyl donors like glucopyranosyl halides and catalysts such as silver triflate are employed.
Major Products Formed
Oxidation: Formation of diosgenone derivatives.
Reduction: Formation of dihydrodiosgenin derivatives.
Substitution: Formation of various glycosides with different sugar units.
Scientific Research Applications
Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of steroidal drugs and other bioactive molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and hepatoprotective properties.
Industry: Utilized in the production of natural health products and dietary supplements.
Mechanism of Action
The mechanism of action of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Diosgenin: The aglycone form of Glucopyranoside,(3beta,25R)-17-hydroxyspirost-5-en-3-yl.
Dioscin: Another glycoside of diosgenin with different sugar units.
Yamogenin: A similar steroidal saponin found in Dioscorea species.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C44H70O17 |
---|---|
Molecular Weight |
871.0 g/mol |
IUPAC Name |
2-[4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |
InChI Key |
MXFOMMHAIRXMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.